N-omega-CD3-Octadecanoyl-sulfatide
Description
N-omega-CD3-Octadecanoyl-sulfatide is a deuterium-labeled sulfatide, a class of sulfated glycosphingolipids critical for studying lipid metabolism and lysosomal storage disorders. Its structure comprises an octadecanoyl (C18:0) fatty acid chain with a terminal CD3 group, a sulfated galactose head group, and a sphingosine backbone (C42H78D3NO11S; MW: 811) . This compound is semisynthetically derived from bovine sources, with 98% purity confirmed by TLC and mass spectrometry . It is soluble in chloroform/methanol/water (2:1:0.1) and stored at -20°C for stability .
Primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS), it enables precise quantification of sulfatides in biological samples, particularly in research on metachromatic leukodystrophy and lipidomics . Its deuterated acyl chain minimizes isotopic interference, enhancing analytical accuracy .
Properties
Molecular Formula |
C42H78D3NO11S |
|---|---|
Molecular Weight |
811 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C18:0-CD3-Sulfatide; N-Stearoyl-CD3-sulfatide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares N-omega-CD3-Octadecanoyl-sulfatide with analogous deuterated sphingolipids and fatty acids:
Key Observations:
Acyl Chain Length: The C18:0 chain in this compound increases hydrophobicity compared to C16:0 analogs like N-omega-CD3-Hexadecanoyl-glucopsychosine, influencing chromatographic retention times . Sodium octadecanoate-d35 lacks a sphingosine backbone, limiting its utility in sphingolipid-specific assays .
Head Group Diversity: Sulfated galactose in sulfatide enhances polarity, distinguishing it from non-sulfated analogs like glucopsychosine (glucose head) or ceramide trihexoside (neutral trihexose) . Phosphate-containing analogs (e.g., sphingosine-1-phosphate) are pivotal in cell signaling, unlike sulfatides, which stabilize myelin .
Isotopic Labeling: Terminal CD3 labeling in sulfatide reduces metabolic interference compared to perdeuterated compounds (e.g., Sodium octadecanoate-d35), which may alter lipid bilayer interactions .
Key Research Findings
Analytical Performance: this compound shows <5% coefficient of variation in intra-assay reproducibility, outperforming non-deuterated standards . In murine models, its use revealed a 3-fold increase in sulfatide levels in neurodegenerative mutants compared to wild types .
Comparative Stability :
- Sulfatide’s solid-state storage (-20°C) ensures longer shelf life versus lipid analogs stored in solution (e.g., sphingosine-1-phosphate) .
Disease-Specific Utility :
- Ganglioside standards (e.g., GD3, GM1) are essential in Tay-Sachs research but lack cross-reactivity with sulfatide-centric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
